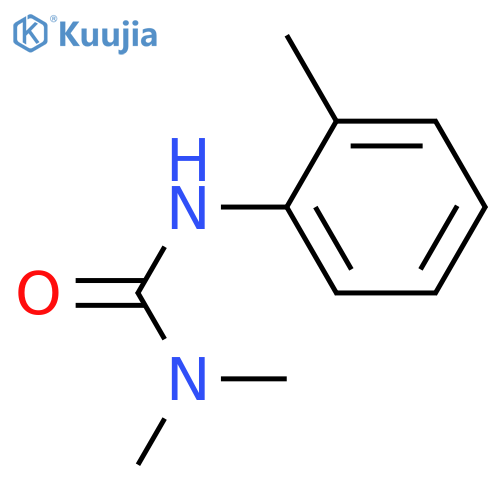Cas no 41429-37-2 (3,3-dimethyl-1-(2-methylphenyl)urea)

41429-37-2 structure
商品名:3,3-dimethyl-1-(2-methylphenyl)urea
CAS番号:41429-37-2
MF:C10H14N2O
メガワット:178.230962276459
CID:5543946
3,3-dimethyl-1-(2-methylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethyl-1-(2-methylphenyl)urea
-
- インチ: 1S/C10H14N2O/c1-8-6-4-5-7-9(8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13)
- InChIKey: HEUDNCPBUYZJDR-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=CC=C1C)C(N(C)C)=O
3,3-dimethyl-1-(2-methylphenyl)urea 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
41429-37-2 (3,3-dimethyl-1-(2-methylphenyl)urea) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
